molecular formula C2H5N5O2S B2622896 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide CAS No. 1859551-60-2

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide

Cat. No.: B2622896
CAS No.: 1859551-60-2
M. Wt: 163.16
InChI Key: STPZIDZEYOJLFI-UHFFFAOYSA-N
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Description

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide (CAS 1859551-60-2) is a high-value heterocyclic compound with the molecular formula C2H5N5O2S and a molecular weight of 163.16 g/mol . This reagent features a sulfonamide group linked to a methyl-substituted tetrazole ring, a structure of significant interest in modern pharmaceutical and agrochemical research. The tetrazole moiety is a well-known carboxylic acid bioisostere, meaning it can mimic the properties of a carboxyl group in biological systems while offering superior metabolic stability and altering key physicochemical parameters of lead compounds . This makes this compound a critical building block in medicinal chemistry for the design and development of new bioactive molecules. Its applications are rooted in the broad pharmacological activities associated with tetrazole derivatives, which include serving as key components in agents with demonstrated antibacterial, antifungal, anti-inflammatory, anticancer, and anticonvulsant properties in research settings . Furthermore, the integration of the sulfonamide group expands its potential utility, as this functional group is prevalent in many enzyme inhibitors and therapeutic agents. As such, this compound represents a versatile scaffold for constructing novel molecules in drug discovery programs, particularly in the synthesis of potential enzyme inhibitors and receptor modulators where its distinct structure can enhance binding affinity and stability . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyltetrazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5O2S/c1-7-5-2(4-6-7)10(3,8)9/h1H3,(H2,3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPZIDZEYOJLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859551-60-2
Record name 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide typically involves the reaction of 2-methyl-2H-1,2,3,4-tetrazole with sulfonamide derivatives. One common method includes the use of sodium azide and nitriles in the presence of catalysts such as zinc salts or iodine. The reaction is usually carried out in solvents like water or acetonitrile under moderate conditions .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods utilize water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields. The use of microwave-assisted synthesis and catalytic processes has also been explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted tetrazoles, which have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide have been extensively studied. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa125 µg/mL
Klebsiella pneumoniae150 µg/mL

In a study by Hutchinson and Naylor, tetrazole derivatives demonstrated significant antibacterial activity with MIC values comparable to established antibiotics like penicillin . The structure-activity relationship (SAR) indicated that modifications to the tetrazole ring can enhance antibacterial efficacy.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties against several viruses.

Case Study: Inhibition of Herpes Simplex Virus

A series of tetrazole compounds were evaluated for their ability to inhibit the replication of Herpes Simplex Virus types 1 and 2. The results showed that certain derivatives effectively inhibited viral DNA polymerase activity, suggesting potential as antiviral agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines.

Data Table: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung Cancer)10
MCF7 (Breast Cancer)15
HT1080 (Fibrosarcoma)12

In vitro studies demonstrated that the compound significantly reduced cell viability in these lines at concentrations above 10 µM . The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Antiprotozoal Activity

The antiprotozoal activity of this compound has been explored against pathogens such as Plasmodium falciparum and Trypanosoma brucei.

Case Study: In Vitro Evaluation

A study reported that derivatives with a tetrazole moiety exhibited submicromolar activity against P. falciparum, with IC50 values ranging from 0.180 µM to 0.606 µM. These compounds showed promise for further development as antimalarial agents .

Mechanism of Action

The mechanism of action of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to active sites of enzymes and inhibit their activity. This property makes it a valuable scaffold in medicinal chemistry for designing enzyme inhibitors .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide, highlighting variations in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
4-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide C₈H₁₀N₆O₂S 254.28 4-amino group on benzene ring Research standard; potential antimicrobial activity due to sulfonamide-tetrazole synergy.
3-Amino-4-chloro-N-(2-methyltetrazol-5-yl)benzenesulfonamide C₇H₇ClN₆O₂S 274.73 3-amino, 4-chloro on benzene ring Enhanced lipophilicity; explored in herbicide development.
4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide C₉H₁₃N₆O₂S 283.31 4-ethylamino on benzene ring Improved solubility in non-polar solvents; tested as a diuretic agent.
4-Hydroxy-N-(2-methyltetrazol-5-yl)benzenesulfonamide C₈H₉N₅O₃S 255.26 4-hydroxy on benzene ring Hydrogen-bonding capacity; investigated for anti-inflammatory properties.
2-Chloro-5-(tetrazol-5-yl)-4-(thiophen-2-ylmethyl)benzenesulfonamide C₁₂H₁₀ClN₅O₂S₂ 371.81 Thiophen-2-ylmethyl group Agrochemical candidate; targets plant acetolactate synthase (ALS).

Comparison with Non-Tetrazole Sulfonamides

Triazolo-pyrimidine sulfonamides (e.g., flucarbazone, penoxsulam) share the sulfonamide pharmacophore but differ in heterocyclic core and substituents:

  • Flucarbazone (C₁₂H₁₀F₃N₅O₄S): Features a trifluoromethoxyphenyl group, conferring herbicidal activity against grassy weeds via ALS inhibition.
  • Penoxsulam (C₁₆H₁₄F₂N₆O₆S): Contains a difluorophenyl-triazolo-pyrimidine system, offering broad-spectrum weed control but lower metabolic stability than tetrazole analogs.

Biological Activity

2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonamide is a member of the tetrazole family, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential applications in various fields.

Target Interactions
Tetrazoles, including this compound, interact with numerous biological targets through non-covalent interactions. These compounds often act as nonclassical bioisosteres of carboxylic acids due to their similar pKa values, allowing them to substitute carboxyl groups in pharmacological agents.

Biochemical Pathways
The compound exhibits a wide range of biological activities:

  • Antibacterial and Antifungal : Effective against various bacterial and fungal strains.
  • Antitumor : Demonstrates cytotoxic effects on cancer cells.
  • Analgesic and Anti-inflammatory : Reduces pain and inflammation through cyclooxygenase inhibition.
  • Antidiabetic and Anticonvulsant : Exhibits potential in managing diabetes and seizures.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest enhanced lipid solubility compared to traditional carboxylic acids. This characteristic facilitates better penetration through cell membranes, which is crucial for its therapeutic efficacy.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description References
AntibacterialEffective against various bacterial strains
AntifungalInhibits growth of fungi
AntitumorInduces apoptosis in cancer cells
AnalgesicReduces pain via cyclooxygenase inhibition
Anti-inflammatoryDecreases inflammation markers
AntidiabeticPotential to regulate blood glucose levels
AnticonvulsantShows promise in seizure management

Case Studies and Research Findings

Recent studies have highlighted the anticancer properties of tetrazole derivatives. For instance:

  • A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on colorectal cancer cell lines (DLD-1 and HT-29). The mechanism involved the inhibition of Bruton’s tyrosine kinase (BTK), leading to apoptosis activation .
  • Another investigation found that these compounds can induce cell cycle arrest by upregulating tumor suppressor genes such as TP53 while downregulating cyclin-dependent kinases (CDK) .

Q & A

Q. What cross-disciplinary approaches integrate crystallography and biochemical assays for mechanistic studies?

  • Methodological Answer : Combine X-ray crystallography to resolve active-site binding with enzyme inhibition assays (e.g., fluorescence-based). Use cryo-EM for dynamic studies of protein-ligand interactions under near-physiological conditions .

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